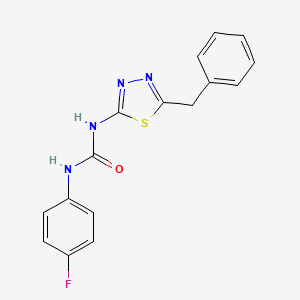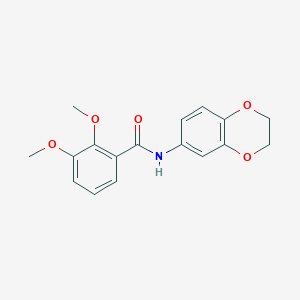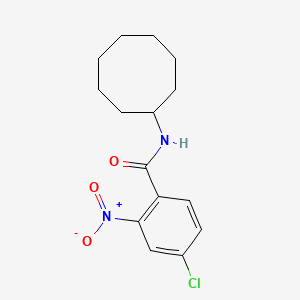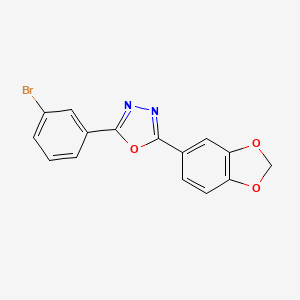![molecular formula C16H18N4O3S B5746601 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
描述
8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that is widely used in scientific research. It is also known as MRS 2179, and its chemical formula is C16H18N4O3S. This compound is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as platelet aggregation, vascular tone, and neurotransmission.
作用机制
The mechanism of action of 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its binding to the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and other nucleotides. When activated, the P2Y1 receptor stimulates the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate intracellular signaling pathways. By binding to the P2Y1 receptor, 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione blocks the activation of this receptor and inhibits the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione are mainly related to its inhibition of platelet aggregation, reduction of vascular tone, and modulation of neurotransmission. This compound has been shown to inhibit platelet aggregation induced by various agonists such as ADP, collagen, and thrombin. It also reduces vascular tone by inhibiting the vasoconstrictor effects of ATP and other nucleotides. In addition, this compound modulates neurotransmission by inhibiting the release of neurotransmitters such as acetylcholine and noradrenaline.
实验室实验的优点和局限性
One of the main advantages of using 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potency and selectivity towards the P2Y1 receptor. This compound is a highly specific antagonist of this receptor, which allows researchers to study the effects of P2Y1 receptor inhibition without affecting other receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the study of 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is the development of new P2Y1 receptor antagonists with improved potency, solubility, and pharmacokinetic properties. Another direction is the investigation of the role of the P2Y1 receptor in various diseases such as cancer, inflammation, and autoimmune disorders. Finally, the study of the downstream signaling pathways activated by the P2Y1 receptor and their modulation by P2Y1 receptor antagonists is also an important future direction.
合成方法
The synthesis of 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. The first step is the protection of the amino group of 1,3,7-trimethylxanthine with tert-butoxycarbonyl (Boc) to give Boc-1,3,7-trimethylxanthine. The second step is the reaction of Boc-1,3,7-trimethylxanthine with 2-methoxybenzyl chloride to give Boc-8-(2-methoxybenzyl)-1,3,7-trimethylxanthine. The third step is the deprotection of the Boc group using trifluoroacetic acid to give 8-(2-methoxybenzyl)-1,3,7-trimethylxanthine. The final step is the reaction of 8-(2-methoxybenzyl)-1,3,7-trimethylxanthine with thioacetic acid to give 8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione.
科学研究应用
8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is widely used in scientific research to study the role of the P2Y1 receptor in various physiological processes. It has been shown to inhibit platelet aggregation, reduce vascular tone, and modulate neurotransmission. This compound is also used to study the effects of P2Y1 receptor antagonists on various diseases such as thrombosis, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-7-5-6-8-11(10)23-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKVAPHHYVKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=CC=CC=C3OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326276 | |
| Record name | 8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692267-93-9 | |
| Record name | 8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)

![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)




![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)
![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)